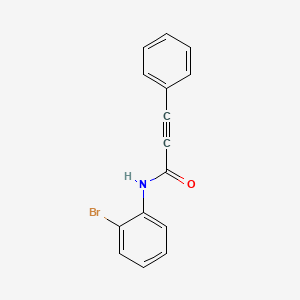![molecular formula C19H19N3O2 B5414896 3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5414896.png)
3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer drug. It was first identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice, and subsequent studies have shown that it has anti-tumor activity in a variety of cancer models.
作用機序
The mechanism of action of 3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood, but it is thought to involve the activation of the innate immune system. This compound has been shown to induce the production of TNF-α, a cytokine that plays a key role in the immune response to cancer. TNF-α has been shown to have anti-tumor activity by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to activate the STING (stimulator of interferon genes) pathway, which leads to the production of interferons and other cytokines that have anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In preclinical models, this compound has been shown to induce the production of TNF-α, interferons, and other cytokines. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
実験室実験の利点と制限
One advantage of 3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is that it has been extensively studied in preclinical models, and its mechanism of action is relatively well understood. This makes it a useful tool for studying the immune response to cancer and for evaluating the efficacy of other anti-cancer therapies. However, there are also limitations to the use of this compound in lab experiments. One limitation is that its efficacy in clinical trials has been mixed, which raises questions about its potential as a therapeutic agent. Another limitation is that this compound can be toxic at high doses, which limits its use in some experiments.
将来の方向性
There are several future directions for research on 3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. One direction is to investigate the use of this compound in combination with other anti-cancer therapies, such as immune checkpoint inhibitors and targeted therapies. Another direction is to investigate the use of this compound in combination with other immune modulators, such as toll-like receptor agonists. Finally, further research is needed to understand the mechanism of action of this compound and to identify biomarkers that can predict response to treatment.
合成法
3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can be synthesized using a multi-step process starting from 3,5-dimethylbenzoic acid. The first step involves the conversion of the carboxylic acid group to a methyl ester using methanol and sulfuric acid. The resulting methyl ester is then converted to the corresponding amide using a mixture of thionyl chloride and N,N-dimethylformamide. The amide is then reacted with 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid using N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole as coupling agents. The final product is obtained after purification by column chromatography.
科学的研究の応用
3,5-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to have anti-tumor activity in a variety of cancer models, including melanoma, lung cancer, and colon cancer. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. Clinical trials have been conducted to evaluate the safety and efficacy of this compound in cancer patients, but the results have been mixed.
特性
IUPAC Name |
3,5-dimethyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-5-4-6-15(8-12)18-21-17(24-22-18)11-20-19(23)16-9-13(2)7-14(3)10-16/h4-10H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJLKCVIDKFCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5414819.png)
![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5414828.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5414844.png)
![2-(2-methoxyphenyl)-N-{4-[(methylamino)sulfonyl]phenyl}acetamide](/img/structure/B5414854.png)
![N-{2-[7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B5414860.png)
![3-(4-chlorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5414883.png)
![methyl 2-({[4-(2-phenylethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5414886.png)
![5-{[4-(3-chlorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5414888.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B5414906.png)
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-adamantanecarboxylate](/img/structure/B5414912.png)
![2-amino-4-(4-methylphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5414923.png)
![N-(3-hydroxypropyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5414924.png)